2-chloro-1-(5-methoxy-1H-indol-3-yl)ethanone

Overview

Description

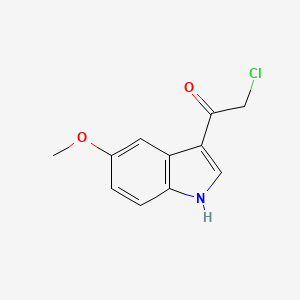

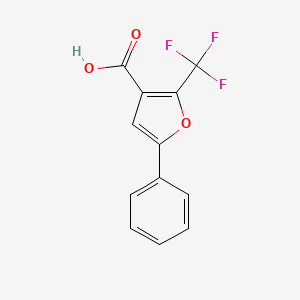

“2-chloro-1-(5-methoxy-1H-indol-3-yl)ethanone” is an organic compound with the molecular formula C11H10ClNO2 . It belongs to the class of organic compounds known as indole-3-acetic acid derivatives .

Molecular Structure Analysis

The molecular structure of “2-chloro-1-(5-methoxy-1H-indol-3-yl)ethanone” consists of an indole ring attached to a ketone group via an ethane bridge, with a chlorine atom attached to the second carbon of the ethane bridge . The indole ring also has a methoxy group attached to the 5th carbon .Chemical Reactions Analysis

In a study, “2-chloro-1-(5-methoxy-1H-indol-3-yl)ethanone” was used as a key intermediate in the synthesis of 5-Methoxyindole conjugated with aniline and substituted anilines by base-catalyzed condensation reaction .Physical And Chemical Properties Analysis

“2-chloro-1-(5-methoxy-1H-indol-3-yl)ethanone” has an average mass of 223.656 Da and a monoisotopic mass of 223.040009 Da . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available sources.Scientific Research Applications

Synthesis of Alkaloid Derivatives

Alkaloids are a group of naturally occurring chemical compounds that contain mostly basic nitrogen atoms. The indole moiety of 2-chloro-1-(5-methoxy-1H-indol-3-yl)ethanone is a prevalent structure in many alkaloids. Researchers have been utilizing this compound for the synthesis of novel alkaloid derivatives, which are significant in the development of new pharmaceuticals .

Anticancer Research

Indole derivatives, such as 2-chloro-1-(5-methoxy-1H-indol-3-yl)ethanone , have shown promise in anticancer research. These compounds can be used to create molecules that target specific cancer cells, potentially leading to new treatments and therapies .

Antimicrobial Activity

The structural complexity of indole derivatives lends itself to the exploration of antimicrobial properties. Scientific studies have indicated that modifications to the indole structure can result in compounds with potent antimicrobial activity, useful in combating various bacterial and fungal infections .

Antioxidant Properties

Indole derivatives are also being studied for their antioxidant properties. By scavenging free radicals, these compounds can contribute to the protection of cells from oxidative stress, which is implicated in numerous diseases .

Development of Anti-HIV Drugs

The fight against HIV has been a significant area of research, and indole derivatives have been identified as potential candidates for the development of anti-HIV drugs. Their ability to inhibit the replication of the virus makes them valuable in this field .

Antiviral Agents

Beyond HIV, indole derivatives are being investigated for their broader antiviral properties. They have been tested against a range of RNA and DNA viruses, showing inhibitory activity that could lead to new antiviral medications .

Anti-Inflammatory Applications

The biological activity of indole derivatives extends to anti-inflammatory effects. These compounds can be synthesized to develop drugs that alleviate inflammation, which is a common symptom in many chronic conditions .

Neuroprotective Effects

Indole derivatives are being explored for their neuroprotective effects. They may offer therapeutic potential in neurodegenerative diseases by protecting neuronal cells from damage and supporting brain health .

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, some indole derivatives have been reported to show inhibitory activity against influenza A . Others have been effective against the anti-HIV-1 activity .

Biochemical Pathways

Indole derivatives are known to influence a broad range of biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Some indole derivatives have shown high cytotoxic activity , suggesting that this compound may also have similar effects.

Action Environment

The broad-spectrum biological activities of indole derivatives suggest that they may be influenced by a variety of environmental factors .

Future Directions

The future directions for “2-chloro-1-(5-methoxy-1H-indol-3-yl)ethanone” and similar compounds could involve further exploration of their biological activities and therapeutic potential . Indole derivatives have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities .

properties

IUPAC Name |

2-chloro-1-(5-methoxy-1H-indol-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO2/c1-15-7-2-3-10-8(4-7)9(6-13-10)11(14)5-12/h2-4,6,13H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBFUNASXZRQFBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC=C2C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50359010 | |

| Record name | 2-chloro-1-(5-methoxy-1H-indol-3-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50359010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-1-(5-methoxy-1H-indol-3-yl)ethanone | |

CAS RN |

30030-91-2 | |

| Record name | 2-chloro-1-(5-methoxy-1H-indol-3-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50359010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(Phenylsulfonyl)-1H-indol-2-yl]methanol](/img/structure/B1362283.png)

![1,3-dimethyl-1H-thieno[2,3-c]pyrazole-5-carbonyl chloride](/img/structure/B1362292.png)

![1-[4-(4-Methoxyphenoxy)phenyl]ethan-1-one](/img/structure/B1362297.png)

![5-[3-(trifluoromethoxy)phenyl]-2H-tetrazole](/img/structure/B1362300.png)

![4-{[3-(Trifluoromethyl)phenyl]sulfanyl}aniline](/img/structure/B1362305.png)